[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate
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Overview
Description
The compound [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate is a complex organic molecule featuring multiple functional groups, including amino, dimethylamino, triazine, triazole, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with dimethylamine and ammonia under controlled conditions to form 4-amino-6-(dimethylamino)-1,3,5-triazine.
Attachment of the Benzoate Group: The triazine intermediate is then reacted with 4-(4H-1,2,4-triazol-4-yl)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions, high yields, and purity. Solvent recycling and waste minimization strategies are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and dimethylamino groups.
Reduction: Reduction reactions can target the triazine and triazole rings, potentially altering their electronic properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities. Its structural features suggest it could interact with various biological targets.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate exerts its effects depends on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-(methylamino)-1,3,5-triazine: Similar triazine core but with a different substituent.
4-(4H-1,2,4-triazol-4-yl)benzoic acid: Shares the triazole and benzoate moieties.
6-(dimethylamino)-1,3,5-triazine-2,4-diamine: Another triazine derivative with different functional groups.
Uniqueness
The uniqueness of [4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(4H-1,2,4-triazol-4-yl)benzoate lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
Molecular Formula |
C15H16N8O2 |
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Molecular Weight |
340.34 g/mol |
IUPAC Name |
[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl 4-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C15H16N8O2/c1-22(2)15-20-12(19-14(16)21-15)7-25-13(24)10-3-5-11(6-4-10)23-8-17-18-9-23/h3-6,8-9H,7H2,1-2H3,(H2,16,19,20,21) |
InChI Key |
GEHZJNMZLQKLDL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)COC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Origin of Product |
United States |
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